5-Benzoyl-6-[4-(diethylamino)phenyl]-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one belongs to the class of trifluoromethyl-containing hexahydropyrimidinones. These compounds have been investigated for their potential as highly selective inhibitors of the muscarinic acetylcholine receptor M3 (mAChR M3). [] mAChR M3 is a G protein-coupled receptor involved in various physiological processes, including smooth muscle contraction and glandular secretion. Its dysregulation has been implicated in diseases like chronic obstructive pulmonary disease (COPD) and asthma. [] Therefore, selective inhibitors of mAChR M3 are promising therapeutic targets for these conditions.
5-benzoyl-6-[4-(diethylamino)phenyl]-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one (THPO-4) acts as a competitive inhibitor of the mAChR M3 receptor. [] This means it competes with the natural ligand, acetylcholine, for binding to the receptor's active site. [] By blocking acetylcholine binding, THPO-4 prevents the activation of downstream signaling pathways responsible for smooth muscle contraction and mucus secretion. [] The high selectivity of THPO-4 for mAChR M3 over other muscarinic receptor subtypes, nicotinic cholinergic receptors, and adrenergic receptors [] is likely attributed to specific interactions of its molecular structure with the unique binding pocket of the mAChR M3 receptor. Computational studies likely played a significant role in understanding these interactions and predicting the inhibitory activity of THPO-4. []
The primary application of 5-benzoyl-6-[4-(diethylamino)phenyl]-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one (THPO-4) explored in the available research is its potential as a highly selective mAChR M3 inhibitor. [] This selectivity makes it a promising candidate for the development of new drugs for the treatment of COPD and asthma. [] THPO-4 exhibited an IC50 value of 3.09 ⋅ 10−9 M for mAChR M3, demonstrating high potency compared to the standard drug ipratropium bromide. [] Furthermore, the lack of significant activity on other receptor subtypes minimizes potential off-target effects and suggests a favorable safety profile. []
CAS No.: 53527-28-9
CAS No.: 207234-00-2
CAS No.: 19407-28-4
CAS No.: 1910-41-4